15-环己基戊烷前列腺素F2α

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

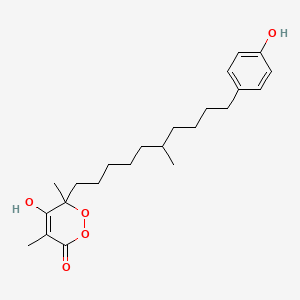

15-cyclohexyl pentanor Prostaglandin F2alpha is an analog of PGF2alpha with resistance to 15-hydroxy PGDH metabolism . It binds to the FP receptor on ovine luteal cells with a relative affinity of 46% compared to PGF2alpha .

Molecular Structure Analysis

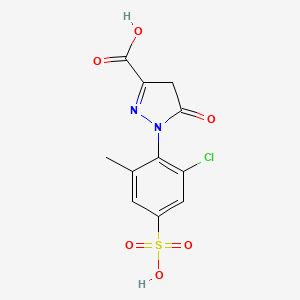

The molecular formula of 15-cyclohexyl pentanor Prostaglandin F2alpha is C21H34O5 . It contains a total of 61 bonds; 27 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, and 1 aliphatic carboxylic acid .Physical and Chemical Properties Analysis

The molecular weight of 15-cyclohexyl pentanor Prostaglandin F2alpha is 366.5 . It contains 34 Hydrogen atoms, 21 Carbon atoms, and 5 Oxygen atoms .科学研究应用

抗炎特性

前列腺素衍生物15-脱氧-Δ12,14-前列腺素J2 (15d-PGJ2)已被发现具有抗炎功能。这种化合物通过PGD2受体发挥作用,被认为是细胞内受体PPARγ的内源性配体,在介导抗炎反应中起着重要作用 (Scher & Pillinger, 2005).

青光眼治疗中的应用

3-氧杂-15-环己基前列腺素DP受体激动剂已显示出作为局部抗青光眼剂的功效。这些化合物,特别是ZK 118.182和AL-6598,已证明在局部应用后具有降低眼内压(IOP)的强大活性,使其成为青光眼治疗的候选药物 (Hellberg et al., 2002).

神经保护和神经毒性作用

在中枢神经系统中,15d-PGJ2具有双重作用。在低浓度下,它起神经保护剂的作用,而在高浓度下,它变成神经毒素。这种化合物在一定条件下将胚胎中脑细胞分化为多巴胺能神经元细胞并诱导神经元凋亡,突出了其在大脑功能和病理学中的复杂作用 (Yagami et al., 2018).

抑制促炎基因的作用

15d-PGJ2通过其对蛋白质硫醇的作用,在抑制促炎基因中起着重要作用。这个过程是选择性的,并且在细胞对促炎刺激的反应中至关重要 (Sánchez-Gómez et al., 2004).

胆碱能神经传递的调节

与前列腺素结构相似的异前列腺素,如15-E2t-异前列腺素,已被发现可以增强牛气管中的胆碱能神经传递。这表明在呼吸功能和病理学中具有潜在作用 (Paredes et al., 2007).

在炎症过程中的作用

15-脱氧-δ12,14-前列腺素J2,一种PGD2代谢物,已在炎症过程中被发现。它在炎症期间在巨噬细胞中产生,表明其在身体对炎症的反应中具有重要作用 (Shibata et al., 2002).

诱导神经元细胞凋亡

15d-PGJ2与慢性炎症过程中的神经元细胞死亡有关,特别是在肌萎缩侧索硬化症等情况下。它诱导人神经母细胞瘤细胞凋亡,突出了其在神经退行性疾病中的潜在作用 (Kondo et al., 2002).

前列腺素F2α的生物合成

一种中间代谢物前列腺素H2在前列腺素F2α从酰胺中酶促形成中起关键作用,揭示了这些化合物的生物合成途径 (Yang et al., 2005).

激活人嗜酸性粒细胞

与前列腺素结构相似的15R-甲基-前列腺素D2是人嗜酸性粒细胞中DP2受体的强效和选择性激动剂,表明其在过敏和哮喘反应中的作用 (Monneret et al., 2003).

作用机制

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 15-cyclohexyl pentanor Prostaglandin F2alpha involves the conversion of commercially available starting materials into the desired compound through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Ethyl acetoacetate", "Bromine", "Sodium hydride", "Methyl lithium", "Methyl iodide", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Acetic acid", "Sulfuric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Bromination of cyclohexene using bromine in acetic acid to yield 1-bromo-cyclohexene", "Step 2: Alkylation of ethyl acetoacetate with 1-bromo-cyclohexene using sodium hydride in DMF to yield 15-cyclohexyl pentanone", "Step 3: Reduction of 15-cyclohexyl pentanone using sodium borohydride in methanol to yield 15-cyclohexyl pentanol", "Step 4: Conversion of 15-cyclohexyl pentanol to 15-cyclohexyl pentanoyl chloride using thionyl chloride", "Step 5: Reaction of 15-cyclohexyl pentanoyl chloride with methyl lithium in ether to yield 15-cyclohexyl pentanoyl methyl ketone", "Step 6: Conversion of 15-cyclohexyl pentanoyl methyl ketone to 15-cyclohexyl pentanoyl methyl iodide using methyl iodide in acetone", "Step 7: Reaction of 15-cyclohexyl pentanoyl methyl iodide with prostaglandin F2alpha using sodium bicarbonate in water to yield 15-cyclohexyl pentanor Prostaglandin F2alpha" ] } | |

CAS 编号 |

58611-97-5 |

分子式 |

C21H34O5 |

分子量 |

366.5 g/mol |

IUPAC 名称 |

7-[2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C21H34O5/c22-18(15-8-4-3-5-9-15)13-12-17-16(19(23)14-20(17)24)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,22-24H,2-5,7-11,14H2,(H,25,26) |

InChI 键 |

PCRSETNIXCXEOC-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)O)O)O |

规范 SMILES |

C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)O)O)O |

同义词 |

15-cyclohexyl pentanor PGF2α |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B593165.png)